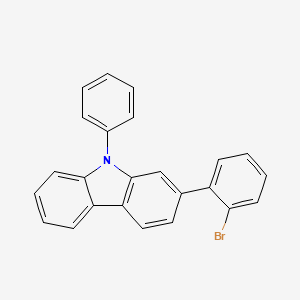

2-(2-bromophenyl)-9-phenyl-9H-carbazole

Description

The exact mass of the compound 2-(2-bromophenyl)-9-phenyl-9H-carbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-bromophenyl)-9-phenyl-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-bromophenyl)-9-phenyl-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-bromophenyl)-9-phenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BrN/c25-22-12-6-4-10-19(22)17-14-15-21-20-11-5-7-13-23(20)26(24(21)16-17)18-8-2-1-3-9-18/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNRZHFGIQTWFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC=CC=C5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616607-88-5 | |

| Record name | 2-(2-Bromophenyl)-9-phenyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Photophysical Properties of 2-(2-bromophenyl)-9-phenyl-9H-carbazole

Abstract

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 2-(2-bromophenyl)-9-phenyl-9H-carbazole, a complex heterocyclic aromatic compound of interest in materials science and drug development. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from structurally related carbazole derivatives to forecast its behavior. We will delve into a probable synthetic pathway, predict its absorption and emission characteristics, and discuss the expected influence of its substituent groups on its photophysical profile. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the full photophysical characterization of this and similar molecules, aiming to empower researchers in their empirical investigations.

Introduction to Carbazole-Based Functional Molecules

Carbazole and its derivatives are a cornerstone in the development of advanced organic materials, prized for their unique electronic and photophysical properties. Their rigid, planar structure and high charge-carrier mobility make them exceptional candidates for applications in organic light-emitting diodes (OLEDs), photovoltaics, and as fluorescent probes in biological imaging. The introduction of various substituents onto the carbazole core allows for the fine-tuning of their electronic and optical characteristics, a strategy widely employed to design molecules with specific functionalities.

The molecule of interest, 2-(2-bromophenyl)-9-phenyl-9H-carbazole, combines the well-established carbazole core with a phenyl group at the 9-position and a bromophenyl group at the 2-position. The phenyl group at the nitrogen atom is known to influence the solubility and charge-transporting properties, while the bromophenyl substituent at the 2-position is expected to significantly modulate the photophysical behavior through steric and electronic effects. The bromine atom, in particular, can introduce a heavy-atom effect, potentially influencing intersystem crossing rates and giving rise to interesting photophysical phenomena such as phosphorescence.

Synthesis and Molecular Structure

A plausible synthetic route for 2-(2-bromophenyl)-9-phenyl-9H-carbazole can be conceptualized based on established palladium-catalyzed cross-coupling reactions, which are a staple in the synthesis of complex aromatic compounds.

Proposed Synthetic Pathway

The synthesis would likely commence with the bromination of 9-phenyl-9H-carbazole at the 2-position, followed by a Suzuki-Miyaura coupling reaction with 2-bromophenylboronic acid.

Caption: Proposed synthetic pathway for 2-(2-bromophenyl)-9-phenyl-9H-carbazole.

Molecular Structure

The final structure consists of a central carbazole ring system. A phenyl group is attached to the nitrogen atom (position 9), and a 2-bromophenyl group is attached to the carbon at position 2 of the carbazole core.

Caption: Workflow for UV-Visible absorption spectroscopy.

Fluorescence Spectroscopy

This measurement identifies the wavelengths of emitted light after excitation.

Protocol:

-

Use the same diluted solutions prepared for the UV-Vis measurements (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).

-

Use a spectrofluorometer. Place the cuvette with the sample solution in the sample holder.

-

Set the excitation wavelength (λex) to the absorption maximum (λmax) determined from the UV-Vis spectrum.

-

Scan the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to a point where the emission intensity returns to the baseline (e.g., 350 nm to 600 nm).

-

Record the spectrum, noting the emission maximum (λem).

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method involves comparing the fluorescence of the sample to a well-characterized fluorescence standard with a known quantum yield.

Protocol:

-

Select a suitable fluorescence standard that absorbs and emits in a similar spectral region to the sample. For a blue-emitting compound, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common choice.

-

Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum for each solution and integrate the area under the emission curve.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of the sample (ΦX) using the following equation:

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the sample and the standard, respectively (if the same solvent is used, this term is 1).

-

Caption: Workflow for relative fluorescence quantum yield determination.

Potential Applications and Future Directions

Given its predicted photophysical properties, 2-(2-bromophenyl)-9-phenyl-9H-carbazole could be a promising candidate for several applications:

-

Host Material in OLEDs: The high thermal stability and good charge-transporting properties of the carbazole core make it suitable as a host material in phosphorescent OLEDs.

-

Fluorescent Probes: If the fluorescence quantum yield is sufficiently high, the molecule could be functionalized for use as a fluorescent probe in biological imaging or chemical sensing.

-

Triplet Sensitizer: The presence of the bromine atom may promote efficient intersystem crossing, making it a potential candidate for applications requiring triplet state generation, such as in photodynamic therapy or as a sensitizer in photochemical reactions.

Further research should focus on the synthesis and empirical characterization of this molecule to confirm the predicted properties. Time-resolved fluorescence and transient absorption spectroscopy would provide valuable insights into the excited-state dynamics, including fluorescence lifetime and the efficiency of intersystem crossing.

Conclusion

While direct experimental data on 2-(2-bromophenyl)-9-phenyl-9H-carbazole is currently scarce, a comprehensive understanding of its likely photophysical properties can be derived from the extensive knowledge base of related carbazole derivatives. This guide provides a robust framework for its synthesis and characterization, offering researchers a clear path forward in exploring the potential of this intriguing molecule. The interplay of the phenyl and bromophenyl substituents on the carbazole core promises a rich and complex photophysical behavior, making it a compelling target for future investigation in the field of organic functional materials.

References

-

Crystal structure, Hirfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. [Link]

2-(2-bromophenyl)-9-phenyl-9H-carbazole CAS number 1616607-88-5

An In-depth Technical Guide to 2-(2-bromophenyl)-9-phenyl-9H-carbazole

Introduction

In the rapidly advancing field of organic electronics, the design and synthesis of novel materials with tailored optoelectronic properties are of paramount importance. Among the various classes of organic compounds, carbazole derivatives have garnered significant attention due to their excellent thermal stability, high charge carrier mobility, and tunable electronic characteristics.[1][2] This guide focuses on a key building block, 2-(2-bromophenyl)-9-phenyl-9H-carbazole (CAS Number: 1616607-88-5), a versatile intermediate pivotal to the development of next-generation Organic Light-Emitting Diode (OLED) materials.[3]

This document serves as a comprehensive technical resource for researchers, chemists, and materials scientists. It provides an in-depth analysis of the compound's properties, detailed synthetic strategies, characterization methodologies, and its critical role in the fabrication of high-performance OLEDs.

Physicochemical and Structural Properties

2-(2-bromophenyl)-9-phenyl-9H-carbazole is an aromatic heterocyclic compound featuring a carbazole core. A phenyl group is attached to the nitrogen atom (position 9), and a 2-bromophenyl group is substituted at the 2-position of the carbazole ring. This specific substitution pattern provides a unique combination of steric and electronic properties, making it a valuable synthon in organic electronics.

The presence of the bromine atom offers a reactive site for further functionalization through various cross-coupling reactions, allowing for the construction of more complex molecular architectures.[4] The bulky phenyl and bromophenyl substituents contribute to the molecule's high thermal stability and influence its morphological properties in thin films, which is crucial for device performance and longevity in OLEDs.[1]

Table 1: Physicochemical Properties of 2-(2-bromophenyl)-9-phenyl-9H-carbazole

| Property | Value | Source |

| CAS Number | 1616607-88-5 | [3][5][6] |

| Molecular Formula | C24H16BrN | [5][7] |

| Molecular Weight | 398.30 g/mol | [5][7] |

| Appearance | White to light yellow powder or crystal | [8] |

| Purity | ≥97% - >98.0%(GC) | [7][8] |

| Boiling Point | 550.1 ± 32.0 °C at 760 mmHg | [7] |

| Density | 1.3 ± 0.1 g/cm³ | [7] |

| Storage | 2-8°C Refrigerator | [5] |

Synthesis Methodologies

The synthesis of 2-(2-bromophenyl)-9-phenyl-9H-carbazole can be approached through several modern synthetic organic chemistry techniques. The most logical and industrially scalable methods involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are renowned for their efficiency and broad functional group tolerance.[9][10]

Retrosynthetic Analysis and Proposed Synthetic Pathways

A retrosynthetic analysis of the target molecule suggests two primary disconnection approaches, highlighting the strategic importance of C-C and C-N bond formation.

Caption: Retrosynthetic pathways for 2-(2-bromophenyl)-9-phenyl-9H-carbazole.

Experimental Protocol: Suzuki-Miyaura Coupling (Pathway 1)

This pathway is often preferred for its convergent nature. It involves the palladium-catalyzed cross-coupling of 2-bromo-9-phenyl-9H-carbazole with (2-bromophenyl)boronic acid.

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 2-bromo-9-phenyl-9H-carbazole (1.0 eq.), (2-bromophenyl)boronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.).

-

Solvent and Base: Add a degassed solvent mixture, for example, toluene and a 2M aqueous solution of a base like K₂CO₃ or Cs₂CO₃.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 2-(2-bromophenyl)-9-phenyl-9H-carbazole.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10][11]

Experimental Protocol: Buchwald-Hartwig Amination (for Precursor Synthesis)

The precursor, 2-bromo-9-phenyl-9H-carbazole, can be synthesized via a Buchwald-Hartwig amination from 2-bromocarbazole and an aryl halide like bromobenzene or iodobenzene.[12][13]

Step-by-Step Methodology:

-

Reactant Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with 2-bromocarbazole (1.0 eq.), bromobenzene (1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04 eq.), and a strong base (e.g., NaOtBu, 2.0 eq.).

-

Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

-

Reaction Conditions: Stir the mixture at an elevated temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Quenching and Extraction: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain 2-bromo-9-phenyl-9H-carbazole.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[9][13][14][15]

Structural Characterization

The identity and purity of synthesized 2-(2-bromophenyl)-9-phenyl-9H-carbazole should be rigorously confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The proton NMR spectrum will show characteristic signals for the aromatic protons, and their coupling patterns can confirm the substitution pattern.[16][17]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.

-

Gas Chromatography (GC): GC is employed to assess the purity of the final product, with typical assays being ≥98.0%.[8]

-

Melting Point: The melting point is a good indicator of purity. For the related isomer, 2-(3-bromophenyl)-9-phenyl-9H-carbazole, a melting point of 150 °C has been reported.

Applications in Organic Electronics

2-(2-bromophenyl)-9-phenyl-9H-carbazole is a critical intermediate in the synthesis of advanced materials for OLEDs.[3] Its unique structure allows it to be incorporated into larger molecules that serve as:

-

Hole-Transporting Layer (HTL) Materials: The carbazole moiety is an excellent hole-transporting unit. By functionalizing the bromo position, this molecule can be integrated into polymers or dendrimers designed for efficient hole injection and transport from the anode to the emissive layer.[2][3]

-

Host Materials: In phosphorescent OLEDs (PhOLEDs), the emissive dopant is dispersed in a host material. The high triplet energy of the carbazole core makes its derivatives suitable hosts, preventing energy back-transfer from the phosphorescent guest and thus ensuring high efficiency.

-

Thermally Activated Delayed Fluorescence (TADF) Emitters: The modular nature of this building block allows for the synthesis of complex donor-acceptor molecules. By coupling an acceptor unit at the bromo position, it is possible to design molecules with a small energy gap between the singlet and triplet excited states, a prerequisite for TADF.

The use of high-purity intermediates like 2-(2-bromophenyl)-9-phenyl-9H-carbazole is paramount for achieving optimal device performance, including high efficiency, long operational lifetime, and color purity in OLED displays and lighting.[1][3]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[18][19][20]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[18][20] Avoid contact with skin and eyes.[20] For a similar compound, 2-(3-bromophenyl)-9-phenyl-9H-carbazole, the hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) are noted.[21]

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[5][22]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[22]

Conclusion

2-(2-bromophenyl)-9-phenyl-9H-carbazole is a strategically important intermediate for the synthesis of high-performance organic electronic materials. Its well-defined structure, featuring a reactive bromine handle and robust carbazole core, provides a versatile platform for the development of novel compounds for OLEDs and other advanced applications. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, intended to support the research and development efforts of scientists in this exciting field.

References

- OLED Innovation: The Role of 2-(2-Bromophenyl)-9-phenyl-9H... (n.d.).

- How to Synthesize B-[2-(9H-Carbazol-9-yl)phenyl]boronic Acid? - FAQ - Guidechem. (n.d.).

- 1616607-88-5| Chemical Name : 2-(2-Bromophenyl)-9-phenyl-9H-carbazole. (n.d.). Pharmaffiliates.

- 2-Bromo-9-phenyl-9H-carbazole synthesis - ChemicalBook. (n.d.).

- 2-(2-Bromophenyl)-9-phenyl-9H-carbazole | CymitQuimica. (n.d.).

- CAS 1365118-41-7: 2-(3-bromophenyl)-9-phenyl-9H-carbazole - CymitQuimica. (n.d.).

- Buchwald–Hartwig amination - Wikipedia. (n.d.).

- Carbazole Derivatives: Enhancing OLED Performance with High-Purity Intermediates. (n.d.).

- China 2298-07-9 Manufacturers - Free Sample - Alfa Chemical. (n.d.).

- OLED Intermediates 9-(2-bromophenyl)-9h-Carbazole 902518-11-0. (n.d.).

- Suzuki reaction - Wikipedia. (n.d.).

- 2-(3-Bromophenyl)-9-phenyl-9H-carbazole - PubChem. (n.d.).

- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).

- Safety Data Sheet. (2015).

- Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC - NIH. (n.d.).

- Application Notes and Protocols for the Synthesis of 9-Phenylcarbazole via Buchwald-Hartwig Amination - Benchchem. (n.d.).

- Custom Carbazole Derivatives Manufacturers, Suppliers. (n.d.).

- Suzuki Coupling - Organic Chemistry Portal. (n.d.).

- 2-(3-Bromophenyl)-9-phenyl-9H-carbazole | 1365118-41-7 - Sigma-Aldrich. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- 2-(2-Bromophenyl)-9-phenyl-9H-carbazole 1616607-88-5 | TCI. (n.d.).

- 2-(3-Bromophenyl)-9-phenyl-9H-carbazole - Sigma-Aldrich. (n.d.).

- Ethyl Acrylate - SAFETY DATA SHEET. (2018).

- Material Safety Data Sheet - Greenbook.net. (n.d.).

- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).

- H NMR and - The Royal Society of Chemistry. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. oled-intermediates.com [oled-intermediates.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 1365118-41-7: 2-(3-bromophenyl)-9-phenyl-9H-carbazole [cymitquimica.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2-(2-Bromophenyl)-9-phenyl-9H-carbazole | CymitQuimica [cymitquimica.com]

- 7. China 2298-07-9 Manufacturers - Free Sample - Alfa Chemical - Page 41 [alfachemch.com]

- 8. 2-(2-Bromophenyl)-9-phenyl-9H-carbazole | 1616607-88-5 | TCI AMERICA [tcichemicals.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. 2-Bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 17. rsc.org [rsc.org]

- 18. klamathcc.edu [klamathcc.edu]

- 19. fishersci.ie [fishersci.ie]

- 20. trc-corp.com [trc-corp.com]

- 21. 2-(3-Bromophenyl)-9-phenyl-9H-carbazole | C24H16BrN | CID 90216112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. assets.greenbook.net [assets.greenbook.net]

Introduction: The Significance of 2-(2-bromophenyl)-9-phenyl-9H-carbazole

An In-Depth Technical Guide to the Molecular Structure and Purity of 2-(2-bromophenyl)-9-phenyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Carbazole derivatives are a cornerstone in materials science and medicinal chemistry, recognized for their unique electronic and charge-carrying properties stemming from a large π-conjugated system. Specifically, 2-(2-bromophenyl)-9-phenyl-9H-carbazole and its isomers serve as critical intermediates in the synthesis of advanced functional organic materials, particularly for Organic Light-Emitting Diodes (OLEDs), and as scaffolds for pharmacologically active molecules.[1][2] The presence of the bromophenyl group offers a reactive site for further molecular elaboration through cross-coupling reactions like the Suzuki or Ullmann condensations, allowing for the construction of complex, multi-functional molecules.[3][4][5][6][7][8][9]

Given its role as a high-value precursor, the unambiguous confirmation of its molecular structure and the stringent assessment of its purity are not mere procedural formalities; they are prerequisites for ensuring the reproducibility, performance, and safety of the final product. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the analytical validation of 2-(2-bromophenyl)-9-phenyl-9H-carbazole, detailing not just the 'how' but the fundamental 'why' behind each methodological choice.

Part I: Definitive Molecular Structure Elucidation

Caption: A multi-pronged workflow for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are required for a comprehensive analysis.[10]

Expertise & Causality: The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex aromatic region of the ¹H spectrum, where proton signals are likely to overlap. Deuterated chloroform (CDCl₃) is a common and effective solvent for this class of compounds. The predicted spectrum provides a theoretical benchmark against which the experimental data are validated.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| Carbazole Protons | 7.2 - 8.2 | 110 - 142 | Typical aromatic region for carbazole moiety. Protons adjacent to Nitrogen are deshielded. |

| Phenyl Protons | 7.4 - 7.6 | 127 - 140 | Aromatic protons of the N-phenyl group. |

| Bromophenyl Protons | 7.3 - 7.8 | 122 - 134 | Aromatic protons of the C-bromophenyl group, influenced by the bromine substituent. |

| Quaternary Carbons | N/A | 120 - 145 | Includes C-Br, C-N, and ring junction carbons. Often show lower intensity in ¹³C NMR. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) NMR spectrometer at room temperature.

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the TMS peak to 0 ppm.

-

Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts and coupling constants to assign signals to specific protons and carbons in the molecule. Compare the experimental data with predicted values and data from similar structures reported in the literature.[11][12]

High-Resolution Mass Spectrometry (HRMS)

HRMS is indispensable for confirming the elemental formula of a compound by providing a highly accurate mass-to-charge ratio (m/z).

Expertise & Causality: For 2-(2-bromophenyl)-9-phenyl-9H-carbazole (C₂₄H₁₆BrN), the presence of bromine is a key validation point. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in a characteristic M+ and M+2 isotopic pattern with nearly equal intensity. Observing this pattern is strong evidence for the presence of a single bromine atom. Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable soft ionization techniques that will predominantly yield the protonated molecular ion [M+H]⁺.[13]

Expected HRMS Data

| Ion | Calculated m/z (C₂₄H₁₇⁷⁹BrN)⁺ | Calculated m/z (C₂₄H₁₇⁸¹BrN)⁺ | Required Accuracy |

| [M+H]⁺ | 402.0590 | 404.0570 | < 5 ppm |

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Calibrate the instrument immediately before analysis to ensure high mass accuracy.

-

Infusion: Introduce the sample solution into the ion source via direct infusion or through an LC system.

-

Ionization: Utilize ESI or APCI in positive ion mode.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-600 amu).

-

Analysis: Identify the [M+H]⁺ peak cluster. Confirm the presence of the characteristic isotopic pattern for bromine. Compare the measured accurate mass of the monoisotopic peak with the calculated theoretical mass. The mass error should be within 5 ppm to confidently assign the elemental formula.[14]

Single-Crystal X-ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of molecular structure, including stereochemistry and solid-state conformation.[15]

Expertise & Causality: The crystal structure reveals precise bond lengths, bond angles, and torsional angles, confirming the connectivity and the specific isomeric form.[16][17] For carbazole derivatives, the angle between the phenyl and carbazole rings is a key conformational feature.[18] This technique is the gold standard but is contingent on the ability to produce high-quality single crystals.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals by slow evaporation of a saturated solution of the compound. Common solvent systems include chloroform, dichloromethane/hexane, or toluene.[2]

-

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) on a single-crystal X-ray diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα).

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

-

Analysis: Analyze the final structure to confirm the atomic connectivity, bond lengths, angles, and intermolecular interactions.[19]

Part II: Rigorous Purity Assessment

Purity is a critical parameter, especially in drug development and materials science, as impurities can drastically alter a compound's activity, toxicity, or performance. A purity value is only meaningful when tied to the specific method used for its determination.

Caption: A workflow combining chromatographic and elemental analysis for robust purity determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for separating and quantifying impurities in non-volatile organic compounds. A validated, stability-indicating HPLC method is the industry standard.

Expertise & Causality: A reversed-phase (RP-HPLC) method is the logical starting point for a largely non-polar molecule like this carbazole derivative. A C18 column provides excellent hydrophobic retention. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and water, is optimized to achieve good separation between the main peak and any potential impurities (e.g., starting materials, byproducts). UV detection is ideal due to the strong chromophore of the carbazole system. The detection wavelength should be set at an absorption maximum (e.g., ~290-340 nm) to ensure high sensitivity.

Typical RP-HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard for retaining non-polar to moderately polar compounds. |

| Mobile Phase | A: Water; B: Acetonitrile | Acetonitrile often provides better peak shape and lower backpressure than methanol. |

| Gradient | 80% B to 100% B over 20 min | A gradient elution is necessary to elute any more strongly retained impurities after the main peak. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 295 nm | Wavelength chosen for high molar absorptivity of the carbazole core. |

| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |

Experimental Protocol: HPLC Purity Determination

-

Standard & Sample Prep: Prepare a stock solution of the reference standard and the test sample at a concentration of ~0.5 mg/mL in a suitable diluent (e.g., acetonitrile).

-

System Suitability: Equilibrate the HPLC system with the mobile phase. Perform at least five replicate injections of the reference standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

-

Analysis: Inject the sample solution and run the gradient method.

-

Data Processing: Integrate all peaks in the chromatogram.

-

Purity Calculation: Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

-

Validation: For a regulatory environment, the method must be fully validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[20]

Elemental Analysis (EA)

Elemental analysis provides a fundamental assessment of purity by comparing the experimentally determined mass percentages of carbon, hydrogen, and nitrogen to the theoretical values.[21][22]

Expertise & Causality: This is a bulk analysis technique that is excellent for detecting inorganic impurities (e.g., residual salts, silica gel) or residual solvents, which would not be detected by HPLC-UV and would alter the C, H, and N ratios. For a compound to be considered pure, the experimental values should typically be within ±0.4% of the calculated theoretical values.[23][24]

Theoretical vs. Acceptable Experimental Values

| Element | Theoretical % (for C₂₄H₁₆BrN) | Acceptable Range (±0.4%) |

| Carbon (C) | 71.66% | 71.26% - 72.06% |

| Hydrogen (H) | 4.01% | 3.61% - 4.41% |

| Nitrogen (N) | 3.48% | 3.08% - 3.88% |

Experimental Protocol: Elemental Analysis

-

Sample Preparation: The sample must be meticulously dried to remove all traces of solvent. This is typically done under high vacuum at a moderate temperature for several hours.

-

Instrumentation: Use a CHN elemental analyzer that employs combustion analysis.

-

Analysis: Accurately weigh 1-3 mg of the dried sample into a tin capsule. The sample is combusted at high temperature (~900-1000 °C) in an oxygen-rich atmosphere.

-

Detection: The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

-

Calculation: The instrument's software calculates the mass percentages of C, H, and N.

-

Verification: Compare the experimental results (typically an average of two or three runs) against the acceptable range. A result outside this range indicates the presence of impurities.

Conclusion

The analytical characterization of 2-(2-bromophenyl)-9-phenyl-9H-carbazole is a critical, multi-faceted process. No single technique is sufficient. Structural elucidation relies on the synergy between NMR for connectivity and MS for elemental composition, with X-ray crystallography serving as the ultimate arbiter of structure. Purity assessment is most reliably achieved through a high-resolution chromatographic technique like HPLC, complemented by elemental analysis to ensure compositional integrity. By employing these self-validating protocols, researchers and developers can proceed with confidence in the quality and identity of their material, ensuring the success of subsequent research and development efforts.

References

-

Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. [Link]

-

Synthesis of carbazole via Graebe‐Ullmann reaction. ResearchGate. [Link]

-

Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. ACG Publications. [Link]

-

Synthesis of Carbazoles. Organic Chemistry Portal. [Link]

-

9-(4-Bromophenyl)-9H-carbazole. National Center for Biotechnology Information (PMC). [Link]

-

(PDF) 9-(4-Bromophenyl)-9H-carbazole. ResearchGate. [Link]

-

Elemental analysis: an important purity control but prone to manipulations. Royal Society of Chemistry Publishing. [Link]

-

Synthesis and Electronic Spectroscopy of Bromocarbazoles. ResearchGate. [Link]

-

¹H NMR and ¹³C NMR spectra of 9-(4-bromophenyl)-9-carbazole. Royal Society of Chemistry. [Link]

-

One-pot synthesis of carbazoles via tandem C–C cross-coupling and reductive amination. Royal Society of Chemistry. [Link]

-

Combined C−H Functionalization/C−N Bond Formation Route to Carbazoles. Journal of the American Chemical Society. [Link]

-

Single-crystal X-ray investigations of the selected molecular crystals: Dicarbazoles, nitro derivatives of carbazolyl compounds and carbazolyl compound-tetracyanoethylene electron donor-acceptor complexes. ProQuest. [Link]

-

An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

-

Identification and Evaluation of Brominated Carbazoles as a Novel Antibiotic Adjuvant Scaffold in MRSA. National Center for Biotechnology Information (PMC). [Link]

-

Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. [Link]

-

A Palladium-Catalyzed Ullmann Cross-Coupling/Reductive Cyclization Route to the Carbazole Natural Products. The Journal of Organic Chemistry. [Link]

-

Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. [Link]

-

Crystal Structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. PubMed. [Link]

-

Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives. Semantic Scholar. [Link]

-

Highly twisted carbazole-borane derivatives: B–N stereodynamic analysis and consequences on their emission properties. Royal Society of Chemistry. [Link]

-

A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

-

Development and validation of an RP-HPLC method for analysis... ResearchGate. [Link]

-

X-ray and DFT structural study of some carbazole-substituted imines. ResearchGate. [Link]

-

Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. MDPI. [Link]

-

“On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions... The Journal of Organic Chemistry. [Link]

-

Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives... MDPI. [Link]

-

Modification of benzoxazole derivative by bromine... Journal of Molecular Structure. [Link]

-

HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. [Link]

-

An International Study Evaluating Elemental Analysis. National Center for Biotechnology Information (PMC). [Link]

-

Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]

-

GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE... YouTube. [Link]

-

¹H NMR spectrum of 9-(4-bromophenyl)-9H-carbazole. Royal Society of Chemistry. [Link]

-

Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. National Center for Biotechnology Information (PMC). [Link]

-

Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. ScienceDirect. [Link]

-

CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry. [Link]

Sources

- 1. 2-Bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 2. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbazole synthesis [organic-chemistry.org]

- 4. One-pot synthesis of carbazoles via tandem C–C cross-coupling and reductive amination - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01952D [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. Page loading... [guidechem.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Single-crystal X-ray investigations of the selected molecular crystals: Dicarbazoles, nitro derivatives of carbazolyl compounds and carbazolyl compound-tetracyanoethylene electron donor-acceptor complexes - ProQuest [proquest.com]

- 20. rjptonline.org [rjptonline.org]

- 21. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]

- 22. azom.com [azom.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-(2-bromophenyl)-9-phenyl-9H-carbazole

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-(2-bromophenyl)-9-phenyl-9H-carbazole, a complex heterocyclic molecule of interest to researchers in materials science and drug development. In the absence of a complete, publicly available experimental spectrum for this specific molecule, this guide synthesizes data from structurally related compounds and foundational NMR principles to predict, interpret, and assign its spectral features. We will delve into the theoretical underpinnings of chemical shifts and coupling constants as they pertain to the unique electronic environment of this polysubstituted carbazole. Furthermore, this guide outlines a detailed, field-proven protocol for the acquisition and analysis of high-quality NMR data for this class of compounds, including the application of two-dimensional NMR techniques for unambiguous structural elucidation.

Introduction: The Structural Significance of 2-(2-bromophenyl)-9-phenyl-9H-carbazole

Carbazole derivatives are a cornerstone in the development of organic electronic materials, pharmaceuticals, and fine chemicals. Their rigid, planar structure and rich electron density make them ideal candidates for a variety of applications. The specific molecule of interest, 2-(2-bromophenyl)-9-phenyl-9H-carbazole, combines three key aromatic systems: a carbazole core, a phenyl group at the 9-position (N-phenyl), and a 2-bromophenyl substituent at the 2-position.

The substitution pattern of this molecule presents a fascinating case for NMR analysis. The interplay of electronic effects (inductive and mesomeric) from the bromine substituent and the steric and electronic influence of the N-phenyl group creates a complex and informative NMR spectrum. A thorough understanding of this spectrum is paramount for confirming the molecule's identity, assessing its purity, and gaining insights into its conformational dynamics in solution.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-(2-bromophenyl)-9-phenyl-9H-carbazole is anticipated to exhibit a series of complex multiplets in the aromatic region, typically between 7.0 and 8.5 ppm. The precise chemical shifts and coupling patterns are dictated by the electronic environment of each proton.

The Carbazole Core Protons

The protons on the carbazole core will be significantly influenced by the two substituents. We can predict their relative chemical shifts by considering the electronic effects at play. The N-phenyl group will generally deshield the protons of the carbazole, while the 2-bromophenyl group will have a more localized effect.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Influences |

| H-1 | ~8.2 - 8.4 | Doublet | Deshielded by proximity to the N-phenyl group and the 2-bromophenyl substituent. |

| H-3 | ~7.3 - 7.5 | Doublet of doublets | Influenced by the bromine on the adjacent ring. |

| H-4 | ~7.5 - 7.7 | Doublet | Ortho-coupled to H-3. |

| H-5, H-8 | ~7.6 - 7.8 | Multiplets | Part of the unsubstituted benzene ring of the carbazole. |

| H-6, H-7 | ~7.2 - 7.4 | Multiplets | Part of the unsubstituted benzene ring of the carbazole. |

The 9-Phenyl Group Protons

The protons of the N-phenyl group will exhibit a characteristic pattern for a monosubstituted benzene ring. Due to restricted rotation around the C-N bond, the ortho protons may be magnetically inequivalent.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Influences |

| Ortho-H | ~7.5 - 7.7 | Multiplet | Deshielded by the nitrogen atom. |

| Meta-H | ~7.3 - 7.5 | Multiplet | |

| Para-H | ~7.2 - 7.4 | Multiplet |

The 2-Bromophenyl Group Protons

The protons on the 2-bromophenyl substituent will show a distinct pattern due to the presence of the bromine atom and the linkage to the carbazole core.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Influences |

| H-3' | ~7.6 - 7.8 | Multiplet | Ortho to the bromine atom. |

| H-4', H-5', H-6' | ~7.2 - 7.5 | Multiplets |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts will be influenced by the electronegativity of the substituents and the overall aromaticity of the system. Aromatic carbons typically resonate in the range of 110-150 ppm.[1]

| Carbon(s) | Predicted Chemical Shift (ppm) | Key Influences |

| Quaternary Carbons (C-N, C-Br, C-C linkages) | ~130 - 150 | Deshielded by substituents. |

| Carbazole CH | ~110 - 130 | |

| 9-Phenyl CH | ~125 - 130 | |

| 2-Bromophenyl CH | ~120 - 135 |

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of 2-(2-bromophenyl)-9-phenyl-9H-carbazole, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection : Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds, while dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for less soluble samples.[2]

-

Concentration : For ¹H NMR, a concentration of 5-20 mg of the analyte in approximately 0.6 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[2]

-

Sample Purity : Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening.

-

NMR Tube : Use a high-quality, clean 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following diagram outlines the general workflow for acquiring NMR data.

Figure 1: General workflow for NMR data acquisition and processing.

Standard Operating Procedure:

-

Locking : The spectrometer's magnetic field is stabilized by locking onto the deuterium signal of the solvent.[3]

-

Shimming : The homogeneity of the magnetic field is optimized to achieve sharp, well-resolved peaks. This can be done manually or automatically.[3]

-

Tuning and Matching : The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal-to-noise.[2]

-

Acquisition Parameters :

-

¹H NMR : A sufficient number of scans (typically 8-16) should be acquired to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is usually adequate.

-

¹³C NMR : Due to the low natural abundance of ¹³C, a larger number of scans (often several hundred to thousands) and a longer relaxation delay may be necessary.[4]

-

-

Data Processing : The raw data (Free Induction Decay) is converted into a spectrum through Fourier transformation. The spectrum is then phased and baseline corrected for accurate analysis.

Advanced NMR Techniques for Structural Elucidation

For a molecule as complex as 2-(2-bromophenyl)-9-phenyl-9H-carbazole, one-dimensional NMR spectra may exhibit significant signal overlap. Two-dimensional (2D) NMR techniques are invaluable for unambiguous peak assignment.

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other. Cross-peaks in the 2D spectrum connect coupled protons, allowing for the tracing of proton networks within the molecule. This is particularly useful for assigning adjacent protons on the aromatic rings.[5]

HSQC (Heteronuclear Single Quantum Coherence)

The ¹H-¹³C HSQC experiment correlates protons directly attached to carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is bonded to. This technique is essential for assigning the carbon resonances based on the already assigned proton spectrum.[6]

The logical relationship for using these 2D techniques is as follows:

Figure 2: Logical workflow for 2D NMR-based structural assignment.

Conclusion

References

-

Bruker. (n.d.). NMR Spectrometers. Retrieved from [Link]

- He, Y., et al. (2018). A study of substituent effect on 1 H and 13 C NMR spectra of mono, di and poly substituted carbazoles. Journal of Heterocyclic Chemistry, 55(3), 635-643.

-

University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. (n.d.). 9-Phenylcarbazole. National Center for Biotechnology Information. Retrieved from [Link]]

-

ACD/Labs. (n.d.). NMR Predictor. Retrieved from [Link]

-

SDBS. (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

Cao, H., et al. (2022). Understanding the interaction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiate carbazole separation. Green Chemical Engineering, 3(4), 334-340.[6]

-

Metcalfe, E., & Pritchard, J. (2012). Basic 1H- and 13C-NMR Spectroscopy. Royal Society of Chemistry.[7]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]1]

Sources

theoretical and computational studies of 2-(2-bromophenyl)-9-phenyl-9H-carbazole

An In-depth Technical Guide to the Theoretical and Computational Analysis of 2-(2-bromophenyl)-9-phenyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive theoretical and computational examination of 2-(2-bromophenyl)-9-phenyl-9H-carbazole, a key heterocyclic compound. Carbazole derivatives are foundational in modern organic electronics due to their exceptional thermal stability, charge transport capabilities, and tunable electronic structures.[1][2][3] This document delineates the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the molecule's structural, electronic, and photophysical properties. We explore its optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential, and predicted absorption/emission spectra. The insights derived from these computational models are contextualized within the molecule's potential applications as a precursor for Organic Light-Emitting Diode (OLED) materials and as a versatile intermediate in pharmaceutical and organic synthesis.[4][5]

Introduction: The Significance of Functionalized Carbazoles

The carbazole moiety, a rigid tricyclic aromatic amine, is a privileged scaffold in materials science and medicinal chemistry. Its π-conjugated system facilitates efficient charge transport, making it a cornerstone for high-performance organic electronic devices such as OLEDs and organic photovoltaics.[1] The strategic functionalization of the carbazole core allows for the precise tuning of its optoelectronic properties.[1][6]

The subject of this guide, 2-(2-bromophenyl)-9-phenyl-9H-carbazole, incorporates several key structural features:

-

The 9-phenyl Group: This substituent enhances solubility and influences the molecule's film-forming properties, which is crucial for device fabrication.[5]

-

The 2-(2-bromophenyl) Group: The bromine atom at the 2-position of the phenyl ring serves as a highly versatile reactive handle. It is an ideal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of more complex, conjugated molecular architectures.[5] The steric hindrance introduced by the ortho-bromo substitution can induce a significant twist between the phenyl ring and the carbazole plane, a critical factor influencing the degree of electronic conjugation and, consequently, the material's photophysical properties.[7][8]

Computational chemistry offers a powerful, cost-effective paradigm for predicting molecular properties in silico before undertaking complex and resource-intensive laboratory synthesis.[9] Methods like DFT and TD-DFT provide reliable data on molecular geometry, electronic energy levels, and spectroscopic characteristics, guiding the rational design of novel functional materials.[10][11]

Computational Methodologies: A Validated Approach

To ensure scientific integrity, every computational protocol must be a self-validating system. The causality behind our chosen methods is grounded in their proven efficacy for π-conjugated organic molecules.

Core Theoretical Framework

-

Density Functional Theory (DFT): DFT is the workhorse for calculating the ground-state electronic structure of molecules. It offers an excellent compromise between accuracy and computational cost.[12] For this analysis, the B3LYP hybrid functional is selected, as it has been shown to afford reliable data on the spectroscopic and electronic properties of numerous organic materials, including carbazole derivatives.[10][12] A 6-311+G(2d,p) basis set provides sufficient flexibility to accurately describe the electron distribution in this extended aromatic system.[10][13]

-

Time-Dependent Density Functional Theory (TD-DFT): To investigate the molecule's behavior upon photoexcitation, we employ TD-DFT. This method is an extension of DFT used to calculate excited-state properties, such as UV-Vis absorption and emission spectra, by modeling the response of the electron density to a time-dependent electric field.[6][11]

Experimental Protocol: A Step-by-Step Computational Workflow

-

Structure Input: A 3D model of 2-(2-bromophenyl)-9-phenyl-9H-carbazole is constructed using molecular modeling software (e.g., GaussView).

-

Geometry Optimization: A full geometry optimization is performed using DFT (B3LYP/6-311+G(2d,p)) to locate the molecule's lowest energy conformation. This step is critical, as all subsequent electronic property calculations depend on an accurate molecular structure.

-

Frequency Analysis: A vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.

-

Electronic Structure Analysis: Single-point energy calculations are performed on the optimized geometry to determine key electronic properties, including the energies and spatial distributions of the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP).

-

Excited-State Calculations: TD-DFT calculations are conducted to simulate the UV-Vis absorption spectrum. The first 20 singlet excited states are typically calculated to ensure coverage of the relevant spectral region. The resulting wavelengths (λ), oscillator strengths (f), and orbital contributions for major transitions are analyzed.

-

Emission Simulation: The geometry of the first excited state (S₁) is optimized. A subsequent TD-DFT calculation on the S₁ optimized geometry provides the predicted fluorescence emission energy.

Computational Workflow Diagram

Caption: Computational workflow for analyzing 2-(2-bromophenyl)-9-phenyl-9H-carbazole.

Results and Discussion: Structural and Electronic Insights

Optimized Molecular Geometry

The most significant structural parameter in phenyl-carbazole systems is the dihedral angle between the carbazole unit and the attached phenyl rings. This angle governs the extent of π-conjugation, which directly impacts the electronic and photophysical properties.[7] Due to steric repulsion between the hydrogen atoms on the carbazole and the ortho-bromophenyl ring, a significant twist is expected. In related crystal structures of 9-phenyl-9H-carbazole derivatives, this angle is typically between 50° and 60°.[7][8][14]

| Parameter | Predicted Value | Significance |

| Dihedral Angle (Carbazole vs. 9-phenyl) | ~55-65° | A large twist decouples the π-systems, preserving the high triplet energy of the carbazole core. |

| Dihedral Angle (Carbazole vs. 2-(2-bromophenyl)) | ~60-75° | The ortho-bromo group induces a significant twist, limiting charge delocalization onto this substituent. |

Note: The values are predictive, based on DFT calculations and comparisons with structurally similar crystallized molecules.

Frontier Molecular Orbitals (FMOs) and Electronic Properties

The HOMO and LUMO are central to understanding a molecule's electronic behavior. Their energy gap (Egap) is a key indicator of chemical reactivity and optical properties.[6]

-

HOMO: The Highest Occupied Molecular Orbital is predicted to be localized primarily on the electron-rich carbazole moiety. This distribution is characteristic of carbazole derivatives, which are known for their excellent hole-transporting capabilities.[1][15]

-

LUMO: The Lowest Unoccupied Molecular Orbital is also expected to be distributed across the carbazole core, with some minor contribution from the phenyl rings.

-

Intramolecular Charge Transfer (ICT): The significant spatial separation between the HOMO (on the carbazole donor) and potential acceptor moieties can lead to ICT upon photoexcitation.[11] However, the large dihedral angles in this molecule likely result in a more localized excitation (LE) character, primarily a π-π* transition within the carbazole unit.[16]

| Property | Predicted Value (eV) | Implication for OLED Applications |

| HOMO Energy | -5.4 to -5.8 eV | A deep HOMO level suggests good stability against oxidation and efficient hole injection from standard anodes. |

| LUMO Energy | -1.8 to -2.2 eV | A high LUMO level indicates good electron-blocking capabilities, useful for host materials. |

| HOMO-LUMO Gap | 3.6 to 4.0 eV | The large gap is consistent with a material that absorbs in the UV region and emits in the blue spectrum. |

Molecular Energy Level Diagram

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. amp.iaamonline.org [amp.iaamonline.org]

- 7. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. jnsam.com [jnsam.com]

- 14. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of 2-(2-Bromophenyl)-9-phenyl-9H-carbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the crystal structure of 2-(2-bromophenyl)-9-phenyl-9H-carbazole and its derivatives. Moving beyond a simple recitation of facts, this document delves into the causal relationships between molecular architecture, crystal packing, and the resultant photophysical properties that make these compounds promising candidates for applications in organic electronics and medicinal chemistry.

Introduction: The Significance of Carbazole Scaffolds

Carbazole and its derivatives are a cornerstone in the development of advanced organic materials.[1] Their rigid, planar structure, and excellent charge transport properties make them ideal building blocks for organic light-emitting diodes (OLEDs), photovoltaics, and sensors.[2] The introduction of various substituents onto the carbazole core allows for the fine-tuning of their electronic and photophysical characteristics.[1] Specifically, the incorporation of a bromophenyl group, as seen in 2-(2-bromophenyl)-9-phenyl-9H-carbazole, introduces a heavy atom that can influence spin-orbit coupling and facilitate intersystem crossing, a critical process in phosphorescent materials.[3] Furthermore, the position of the bromo-substituent (ortho, meta, or para) can significantly impact the steric and electronic properties of the molecule, thereby dictating its crystal packing and solid-state properties.

This guide will focus on the ortho-substituted isomer, 2-(2-bromophenyl)-9-phenyl-9H-carbazole, providing a detailed exploration of its synthesis, crystal structure, intermolecular interactions, and the profound implications of these features on its material properties.

Synthesis and Crystallization: From Molecular Design to Single Crystals

The synthesis of 2-(2-bromophenyl)-9-phenyl-9H-carbazole can be achieved through several established synthetic routes, with the Ullmann condensation and Suzuki-Miyaura cross-coupling being the most prevalent methods for forming the crucial C-N or C-C bonds.[4][5] A common strategy involves the direct ortho-bromination of a 9-phenyl-carbazole precursor.[3]

Experimental Protocol: Synthesis via Ullmann Condensation

The Ullmann condensation provides a classical and reliable method for the N-arylation of carbazole derivatives.[4]

Materials:

-

2-Bromocarbazole

-

1-bromo-2-iodobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

1,10-Phenanthroline

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2-bromocarbazole (1.0 eq.), 1-bromo-2-iodobenzene (1.2 eq.), CuI (0.1 eq.), K₂CO₃ (2.0 eq.), and 1,10-phenanthroline (0.2 eq.).

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture to reflux (approximately 140-150 °C) and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., toluene or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/dichloromethane gradient) to yield pure 2-(2-bromophenyl)-9-phenyl-9H-carbazole.

Single Crystal Growth: The Art of Slow Evaporation

Obtaining high-quality single crystals is paramount for accurate X-ray diffraction analysis. The slow evaporation technique is a widely employed and effective method for growing single crystals of organic compounds like 2-(2-bromophenyl)-9-phenyl-9H-carbazole.[6]

Procedure:

-

Dissolve the purified compound in a suitable solvent (e.g., dichloromethane or a mixture of solvents like chloroform) to create a nearly saturated solution.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals.

-

Once crystals of suitable size and quality have formed, carefully remove them from the mother liquor.

Caption: Workflow for the synthesis and crystallization of 2-(2-bromophenyl)-9-phenyl-9H-carbazole.

Crystal Structure Analysis: Unveiling the Molecular Architecture

The crystal structure of monosubstituted 9-(2-bromophenyl)-carbazole (referred to as 1Br1CZ in a recent study) has been determined to belong to the orthorhombic crystal system .[3] This seemingly simple piece of information has profound implications for the material's properties, as the crystal system dictates the packing efficiency, symmetry, and anisotropy of the solid-state material.

Comparative Crystallographic Data

For a comprehensive understanding, it is insightful to compare the crystallographic data of the ortho-substituted isomer with its para-substituted counterpart, 9-(4-bromophenyl)-9H-carbazole.

| Parameter | 9-(2-bromophenyl)-9H-carbazole (ortho)[3] | 9-(4-bromophenyl)-9H-carbazole (para)[4] |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Not specified in abstract | P2₁/c |

| a (Å) | Not specified in abstract | 8.4137(3) |

| b (Å) | Not specified in abstract | 20.1179(7) |

| c (Å) | Not specified in abstract | 8.6346(3) |

| β (°) | 90 | 108.5322(14) |

| Volume (ų) | Not specified in abstract | 1385.76(8) |

| Z | Not specified in abstract | 4 |

| Dihedral Angle (°) | Significant torsion | 49.87(5) |

The difference in the crystal system between the ortho and para isomers highlights the significant impact of the bromine atom's position on the crystal packing. The steric hindrance introduced by the ortho-bromo group likely forces a different, less symmetric packing arrangement compared to the para isomer, leading to the orthorhombic system.

Intermolecular Interactions: The Glue Holding the Crystal Together

The stability and properties of a molecular crystal are governed by a delicate interplay of non-covalent interactions. Hirshfeld surface analysis is a powerful tool to visualize and quantify these interactions. For brominated carbazole derivatives, a variety of interactions are expected to play a role.[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Unique Organic Crystal Skeleton Based on N-Phenyl-Carbazole Derivatives with Adjustable Room Temperature Phosphorescence and Highly Stable Inclusion Ability to Dichloromethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Electronic Properties of Carbazole-Based Compounds

Introduction: The Enduring Appeal of the Carbazole Core

Carbazole, a seemingly simple tricyclic aromatic heterocycle, has emerged as a cornerstone in the design and development of advanced organic electronic materials. Its rigid, planar structure, rich in π-electrons, coupled with the electron-donating nature of the nitrogen heteroatom, endows it with a unique and highly tunable set of electronic and photophysical properties.[1][2][3] This guide provides a comprehensive exploration of the electronic landscape of carbazole-based compounds, offering insights for researchers, scientists, and drug development professionals seeking to harness their potential in applications ranging from organic light-emitting diodes (OLEDs) and solar cells to novel therapeutic agents.[1][4][5]

The versatility of the carbazole moiety lies in its amenability to chemical modification at several key positions—primarily the N-9, C-3, C-6, C-2, and C-7 positions.[6] This allows for precise tuning of its electronic characteristics, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap, charge carrier mobility, and photoluminescent behavior.[4][7][8]

Fundamental Electronic Properties of the Carbazole Moiety

The intrinsic electronic properties of the carbazole core are the foundation upon which the diverse functionalities of its derivatives are built. The delocalized π-electron system across the fused rings results in excellent charge-carrying capabilities, particularly for holes, making carbazole a prototypical hole-transporting material.[4][6][9]

-

HOMO and LUMO Energy Levels: The HOMO level of unsubstituted carbazole is typically located at a relatively high energy, facilitating efficient hole injection from common anodes like indium tin oxide (ITO). The LUMO level is correspondingly high, leading to a wide energy gap and emission in the blue region of the electromagnetic spectrum.[10]

-

Photophysical Characteristics: Carbazole and its simple derivatives are known for their strong absorption in the UV region and intense blue fluorescence with high quantum yields.[1][11][12] This inherent blue emission makes them attractive candidates for the development of blue-emitting materials for OLEDs, a critical component for full-color displays and white lighting.[9]

Tuning the Electronic Landscape: The Power of Molecular Engineering

The true potential of carbazole-based compounds is unlocked through strategic chemical modifications. By introducing various substituents at different positions on the carbazole core, its electronic and photophysical properties can be tailored for specific applications.

-

N-9 Position: Functionalization at the nitrogen atom is a common strategy to improve solubility and modify the packing of molecules in the solid state, which in turn affects charge transport.[13] Attaching bulky or flexible alkyl chains can disrupt π-π stacking, leading to amorphous materials with good film-forming properties.[14]

-

C-3 and C-6 Positions: These positions are electronically coupled and offer a direct route to extend the π-conjugation of the carbazole core. Introducing electron-donating groups (e.g., triphenylamine) or electron-withdrawing groups (e.g., cyano, benzothiadiazole) at these positions can significantly alter the HOMO and LUMO energy levels, thereby tuning the emission color and charge injection barriers.[7][15]

-

C-2 and C-7 Positions: While less commonly functionalized, modifications at these positions can also influence the electronic properties and are being explored to create novel materials with unique characteristics.

-

Fused-Ring Systems: Extending the π-system by fusing additional aromatic rings to the carbazole core, creating structures like indolocarbazoles or indenocarbazoles, is a powerful strategy to red-shift the emission and enhance charge carrier mobility.[16][17]

Quantitative Data Summary

The following table summarizes key electronic and photophysical data for a selection of representative carbazole-based compounds, illustrating the impact of structural modifications.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Emission Max (nm) | Application |

| 9H-Carbazole | -5.8 to -6.1 | -2.1 to -2.4 | ~3.7 | ~340-360 | Core Structure |

| CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) | -6.0 | -2.4 | 3.6 | ~380 | Host for PhOLEDs[2] |

| PVK (Poly(N-vinylcarbazole)) | -5.8 | -2.2 | 3.6 | ~410 | Hole-Transport Polymer[2] |

| mCP (1,3-Bis(N-carbazolyl)benzene) | -5.9 | -2.4 | 3.5 | ~370 | Host for PhOLEDs[17] |

| BCzB-PPI | -5.73 | -2.57 | 3.16 | 438 | Deep-Blue Emitter[18] |

| CZ-1 | -5.67 | -2.54 | 3.13 | 492 | Greenish-Blue Emitter[19] |

Experimental Protocol: Characterization of Electronic Properties using Cyclic Voltammetry

Cyclic voltammetry (CV) is an indispensable electrochemical technique for determining the HOMO and LUMO energy levels of carbazole-based compounds.[6][20][21]

Objective: To determine the oxidation and reduction potentials of a carbazole-based compound and estimate its HOMO and LUMO energy levels.

Materials:

-

Working Electrode: Glassy carbon or platinum button electrode

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl

-

Counter Electrode: Platinum wire

-

Electrolyte Solution: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous, degassed acetonitrile or dichloromethane

-

Analyte: 1-5 mM solution of the carbazole-based compound

-

Ferrocene (for internal calibration)

-

Potentiostat

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry, sonicate in deionized water and then in the solvent to be used for the experiment, and dry thoroughly.

-

Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the electrolyte solution.

-

Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution throughout the experiment.

-

Blank Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window.

-

Analyte Scan: Add the carbazole-based compound to the cell and record its cyclic voltammogram. Scan towards positive potentials first to observe the oxidation process.

-

Internal Standard: Add a small amount of ferrocene to the solution and record the cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used as an internal standard.

-

Data Analysis:

-

Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing the Fc/Fc⁺ couple (assuming its energy level is -4.8 eV below the vacuum level):

-

HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]

-

-

The electrochemical band gap can be estimated as Eg = |HOMO - LUMO|.

-

Self-Validation: The reversibility of the redox processes should be assessed by examining the peak separation and the ratio of the anodic to cathodic peak currents. For a reversible one-electron process, the peak separation should be close to 59 mV at room temperature.

Visualization of Structure-Property Relationships

The following diagram illustrates the relationship between the molecular design of carbazole-based materials and their function in an organic light-emitting diode (OLED).

Caption: Molecular design strategies for tuning the electronic properties of carbazole-based compounds for OLED applications.

Conclusion and Future Outlook